

Technical Support Guide: Solubilization of (2,2,6,6-Tetramethylcyclohexyl)methanol

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Compound of Interest

Compound Name: (2,2,6,6-Tetramethylcyclohexyl)methanol
Cat. No.: B15313303

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Executive Summary & Compound Profile

(2,2,6,6-Tetramethylcyclohexyl)methanol presents a unique solubilization challenge due to its "Steric Shielding" architecture. Unlike typical aliphatic alcohols, the hydroxyl group in this molecule is flanked by two gem-dimethyl groups (four methyls total) at the 2 and 6 positions.

The Core Problem: The steric bulk of the tetramethyl groups creates a hydrophobic cage around the hydrophilic hydroxyl (-OH) moiety. This prevents water molecules from effectively forming a hydrogen-bonding solvation shell, leading to extreme hydrophobicity despite the presence of a polar group.

Physicochemical Profile (Estimated)

Property	Value / Description	Implication for Solubility
Molecular Formula	C ₁₁ H ₂₂ O	Lipophilic hydrocarbon core.
LogP (Octanol/Water)	-3.8 – 4.5 (Estimated)	Highly lipophilic; prefers lipid phases.
Water Solubility	< 0.1 mg/mL (Negligible)	Requires solubilizers for aqueous use.
Physical State	Waxy Solid or Viscous Liquid	Difficult to wet; floats on water.
pKa	~16 (Neutral Alcohol)	pH adjustment will not improve solubility.

Troubleshooting & FAQs

Scenario A: The "Crash-Out" Phenomenon

User Question: "I dissolved the compound in DMSO at 100 mM. It was clear. But as soon as I added it to my cell culture media (1:1000 dilution), it turned cloudy and precipitated. Why?"

Technical Diagnosis: This is a classic Cosolvent Crash. DMSO is a polar aprotic solvent that dissolves the compound by disrupting its crystal lattice. When you dilute into water (a highly polar protic solvent), the water molecules self-associate strongly. The hydrophobic (2,2,6,6-tetramethylcyclohexyl) moiety is thermodynamically rejected by the water network, and the steric hindrance prevents the -OH group from anchoring the molecule in the aqueous phase.

Solution: The "Warm Spike" Method with Surfactant

- Add a Surfactant: Pre-dissolve the compound in DMSO containing 0.1% - 0.5% Tween 80.
- Warm the Media: Pre-warm your culture media to 37°C before adding the stock. Cold media accelerates precipitation.
- Vortex Immediately: Do not let the droplet sit on the surface. Inject the stock directly into the center of the vortexing media.

Scenario B: Animal Studies (In Vivo Formulation)

User Question: "I need to dose mice at 50 mg/kg IP or Oral. The DMSO/Water mixture is too toxic and precipitates. What vehicle should I use?"

Technical Diagnosis: Aqueous formulations are unsuitable for high doses of this compound. The volume required to keep it soluble would exceed the maximum tolerated dose (MTD) for vehicle volume.

Solution: Lipid-Based or Cyclodextrin Formulations

- Option 1 (Oral - Preferred): Dissolve directly in Corn Oil or MCT Oil. The lipophilic nature of the tetramethylcyclohexyl ring makes it highly soluble in triglycerides.
- Option 2 (IP/IV): Use 20% HP- β -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).
 - Note: Standard β -Cyclodextrin may not work due to low water solubility.^[1] You must use the Hydroxypropyl derivative.

Scenario C: Wetting Issues

User Question: "I'm trying to make a suspension, but the powder just floats on top of the water and won't mix."

Technical Diagnosis: The "Grease Ball" effect. The surface tension of water is too high to wet the hydrophobic methyl-rich surface of the solid particles.

Solution: Levigate (grind) the solid with a small amount of Glycerol or Tween 80 to create a paste before adding the bulk water. This coats the particles and lowers the interfacial tension.

Decision Matrix: Selecting the Right Solubilization Strategy

Use the following flowchart to determine the optimal workflow based on your experimental application.

- Hydroxypropyl- β -Cyclodextrin (HP- β -CD) [Sigma H107]
- Milli-Q Water

Procedure:

- Calculate Stoichiometry: Assume a 1:2 molar ratio (Drug:CD) to ensure full encapsulation of the bulky tetramethyl group.
- Prepare Vehicle: Dissolve HP- β -CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 μ m).
- Addition: Add the target mass of **(2,2,6,6-Tetramethylcyclohexyl)methanol** to the CD solution.
- Energy Input: The mixture will likely remain cloudy. Sonicate in a water bath at 40°C for 30-60 minutes.
- Equilibration: Place on a rotating shaker overnight at room temperature.
- Clarification: If any solid remains, filter through a 0.45 μ m PVDF filter. The filtrate contains the solubilized inclusion complex.

Protocol B: Surfactant-Assisted DMSO Stock

Best for: Standard HTS screening or low-concentration bioassays.

Materials:

- DMSO (Anhydrous)
- Tween 80 (Polysorbate 80)

Procedure:

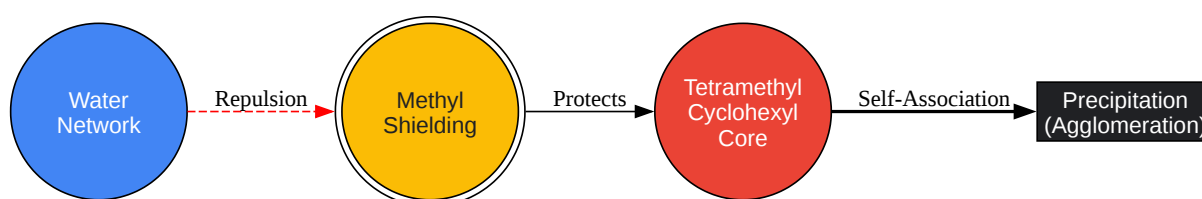
- Prepare a "Fortified DMSO" solvent by adding 0.5% (v/v) Tween 80 directly into pure DMSO. Mix well.

- Dissolve **(2,2,6,6-Tetramethylcyclohexyl)methanol** in this Fortified DMSO to make a 10 mM - 50 mM stock.
- Store aliquots at -20°C.
- Usage: When diluting into aqueous media, the Tween 80 will form microscopic micelles that prevent the "crash out" of the lipophilic compound.

Mechanistic Insight: Why is this difficult?

The solubility issues stem from the Hydrophobic Effect compounded by Steric Hindrance.

- Entropic Penalty: Dissolving a non-polar solute in water requires water molecules to order themselves into a "cage" (clathrate) around the solute. This reduces the entropy of the water, which is thermodynamically unfavorable.
- Steric Blockade: In typical alcohols, the -OH group can donate and accept hydrogen bonds, compensating for some of the entropic penalty. In **(2,2,6,6-Tetramethylcyclohexyl)methanol**, the four methyl groups act as a physical shield. They prevent water molecules from approaching the oxygen atom closely enough to form stable hydrogen bonds.



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Figure 2: Schematic representation of the steric shielding mechanism leading to precipitation.

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(Note: Specific solubility data for this exact CAS is estimated based on QSAR principles and analogous "Timberol" intermediate structures due to limited public datasets.)

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